molecular formula C9H12N2O3 B187044 2-Amino-3,6-dimethoxybenzamide CAS No. 98991-68-5

2-Amino-3,6-dimethoxybenzamide

Cat. No. B187044
CAS RN: 98991-68-5
M. Wt: 196.2 g/mol
InChI Key: AYSCLHJMABMGAU-UHFFFAOYSA-N
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Description

2-Amino-3,6-dimethoxybenzamide is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.2 g/mol.


Synthesis Analysis

The synthesis of 2-Amino-3,6-dimethoxybenzamide and other benzamides can be achieved starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The InChI code for 2-Amino-3,6-dimethoxybenzamide is 1S/C9H12N2O3/c1-13-5-3-6 (10)8 (9 (11)12)7 (4-5)14-2/h3-4H,10H2,1-2H3, (H2,11,12) .


Chemical Reactions Analysis

Ammonia, 1° amines, and 2° amines react rapidly with acid chlorides or acid anhydrides to form 1°, 2°, and 3° amides respectively . This could potentially be a reaction pathway for 2-Amino-3,6-dimethoxybenzamide.


Physical And Chemical Properties Analysis

2-Amino-3,6-dimethoxybenzamide has a boiling point of 331.6±42.0°C at 760 mmHg . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Histone Deacetylase (HDAC) Inhibition in Neurodegenerative Diseases : Members of the 2-aminobenzamide class of HDAC inhibitors, like 2-Amino-3,6-dimethoxybenzamide, show promise as therapeutics for neurodegenerative diseases such as Friedreich’s ataxia (FRDA) and Huntington’s disease (HD). These compounds target HDACs, impacting not only transcriptional regulation but also posttranscriptional processing of mRNA (Shan et al., 2014).

  • Cancer Imaging and Therapy : Compounds related to 2-Amino-3,6-dimethoxybenzamide have been synthesized and evaluated for their affinity and selectivity for the sigma2-receptor, which is upregulated in proliferating tumor cells. These compounds, like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, have shown potential in identifying breast tumors in vivo and could be used as PET radiotracers for imaging solid tumors (Rowland et al., 2006).

  • Synthesis of Quinazolin-4(3H)-ones : 2-Aminobenzamides have been used to synthesize quinazolin-4(3H)-ones, a class of compounds with various pharmacological activities. This synthesis involves reacting 2-aminobenzamides with orthoesters in the presence of acetic acid (Gavin et al., 2018).

  • Role in DNA Repair : 3-Aminobenzamides, a related compound, has been studied extensively for its role in DNA repair. It acts as an inhibitor of poly(ADP-ribose) synthetase, affecting DNA precursor metabolism and influencing various cellular processes, including the ligation step of excision repair (Milam et al., 1986; Cleaver et al., 1985).

  • Neuroleptic Agents Synthesis : 2-Aminobenzamides have been used to synthesize dopamine D(3) receptor antagonists with potential antipsychotic properties. This research helps to understand the structure-activity relationships essential for achieving selective antagonists (Haadsma-Svensson et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is a patent for the processes for the synthesis of 2-Amino-3,6-dimethoxybenzamide . This suggests that there may be future research and development in the synthesis and potential applications of this compound.

properties

IUPAC Name

2-amino-3,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSCLHJMABMGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358477
Record name Benzamide, 2-amino-3,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,6-dimethoxybenzamide

CAS RN

98991-68-5
Record name Benzamide, 2-amino-3,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RO Dempcy - 1991 - search.proquest.com
The synthesis of novel reductive alkylating agents based on the quinazoline and imidazo (4, 5-g) quinazoline ring systems was carried out in conjunction with the design of irreversible …
Number of citations: 2 search.proquest.com

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